molecular formula C24H27N3O2 B6503706 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide CAS No. 1421481-91-5

4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide

Cat. No.: B6503706
CAS No.: 1421481-91-5
M. Wt: 389.5 g/mol
InChI Key: QIXUWUHJEKSOTE-UHFFFAOYSA-N
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Description

4-Phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide is a synthetic small molecule characterized by a tetrahydropyran (oxane) core substituted with a phenyl group at the 4-position. The carboxamide group at this position is linked via a three-carbon propyl chain to a 2-phenyl-1H-imidazole moiety. This compound belongs to a class of hybrid molecules combining heterocyclic scaffolds (imidazole and oxane) with aromatic and aliphatic substituents, a design strategy often employed to enhance binding specificity and pharmacokinetic properties in drug discovery .

Properties

IUPAC Name

4-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c28-23(24(12-18-29-19-13-24)21-10-5-2-6-11-21)26-14-7-16-27-17-15-25-22(27)20-8-3-1-4-9-20/h1-6,8-11,15,17H,7,12-14,16,18-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXUWUHJEKSOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the reaction of glyoxal with ammonia or through the Debus-Radziszewski imidazole synthesis

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted imidazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: Due to its structural complexity, it can be used as a probe in biological studies to understand molecular interactions and pathways.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Structural Features :

  • Phenyl substituents : The phenyl groups on both the oxane and imidazole moieties may contribute to π-π stacking interactions with biological targets.
  • Imidazole-propyl linker: The imidazole ring, a common pharmacophore in kinase inhibitors and antimicrobial agents, is positioned to act as a hydrogen bond donor/acceptor.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Potential Applications
4-Phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide (Target Compound) Oxane + Imidazole 4-Phenyl, 2-phenylimidazole, propyl linker Kinase inhibition (hypothetical)
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzo[d]imidazole 3,4-Dimethoxyphenyl, 4-methoxyphenylcarboxamide, propyl chain Antimicrobial, anticancer
N-[4-[(2-Fluorophenyl)carbonylamino]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide Oxane 4-Methoxyphenyl, 2-fluorophenyl carboxamide Not specified (structural study)
N-[3-(1H-Imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide Pyrrole + Imidazole 4-Methoxybenzoyl, imidazole-propyl linker Supplier data (research use)

Key Differences and Implications

A. Heterocyclic Core Variations

  • Oxane vs. Benzo[d]imidazole : The oxane core in the target compound confers rigidity and may improve metabolic stability compared to the planar benzo[d]imidazole scaffold in , which is more prone to π-π interactions but may exhibit higher cytotoxicity.
  • Imidazole Positioning : The target compound’s imidazole is terminal, whereas in , it is part of a pyrrole-imidazole hybrid. This difference could alter hydrogen-bonding interactions with biological targets.

B. Substituent Effects

  • Methoxy vs.
  • Fluorine Inclusion : The 2-fluorophenyl group in may increase binding affinity to hydrophobic pockets in enzymes or receptors, a feature absent in the target compound.

C. Linker Modifications

  • The propyl linker in the target compound and balances flexibility and steric hindrance. Shorter or longer linkers (e.g., ethyl or butyl) in other analogs could disrupt optimal binding conformations.

Hypothetical Pharmacological Profiles

While experimental data for the target compound are lacking, inferences can be drawn from analogs:

  • Antimicrobial Activity : Benzo[d]imidazole derivatives like show moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL), suggesting the target compound’s phenyl groups might enhance Gram-positive bacterial targeting.
  • Kinase Inhibition : Imidazole-containing compounds often inhibit tyrosine kinases. The oxane core’s rigidity could improve selectivity compared to morpholine-based analogs in , which are associated with broader off-target effects.

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